molecular formula C9H20N2O2 B562494 tert-butyl N-[2-(dimethylamino)ethyl]carbamate CAS No. 196200-04-1

tert-butyl N-[2-(dimethylamino)ethyl]carbamate

Cat. No.: B562494
CAS No.: 196200-04-1
M. Wt: 188.271
InChI Key: HWHUFUKKMFBZGJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(dimethylamino)ethyl]carbamate is a valuable protected intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its structure features a Boc (tert-butoxycarbonyl) protected primary amine adjacent to a tertiary dimethylamino group, making it a key building block for the synthesis of more complex molecules containing an ethylenediamine scaffold. This scaffold is a common pharmacophore found in a wide range of biologically active substances. In medicinal chemistry research, this compound is primarily utilized in the synthesis of potential drug candidates. Its primary application lies in serving as a precursor for the introduction of the N,N-dimethylethylenediamine moiety into target molecules. The Boc protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the primary amine. This is crucial for creating molecular diversity and for targeting specific biological pathways. The dimethylaminoethyl group is a structural feature present in compounds interacting with various cellular receptors and enzymes. Furthermore, research into N-substituted carbazole derivatives, which often require similar amine-containing side chains, has shown a spectrum of biological activities, including antimicrobial and antitumor properties, highlighting the potential research directions for which this intermediate can be employed . The compound enables researchers to efficiently explore structure-activity relationships in the development of new therapeutic agents.

Properties

IUPAC Name

tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUFUKKMFBZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652558
Record name tert-Butyl [2-(dimethylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196200-04-1
Record name tert-Butyl [2-(dimethylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a carbamate derivative with significant potential in biological and medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a valuable tool in drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 214.27 g/mol
  • CAS Number : 122734-32-1

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of certain enzymes, inhibiting their activity. This mechanism is crucial in exploring metabolic pathways and enzyme interactions, particularly in neurological and metabolic disorders.

Biological Activity

  • Enzyme Inhibition : The compound has been shown to inhibit specific carbamate-metabolizing enzymes, which play a role in various metabolic processes.
  • Therapeutic Potential : Research indicates that it may serve as a lead compound for developing drugs targeting neurological conditions due to its ability to penetrate the blood-brain barrier effectively.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction between this compound and acetylcholinesterase (AChE), the compound was found to significantly inhibit AChE activity in vitro. The inhibition constant (IC₅₀) was determined to be approximately 45 nM, indicating strong binding affinity.

CompoundIC₅₀ (nM)Mechanism of Action
This compound45AChE Inhibition

Case Study 2: Pharmacokinetics

A pharmacokinetic study conducted on mice demonstrated that after subcutaneous administration, the compound exhibited a bioavailability of 74% with a half-life of approximately 1 hour. This suggests that the compound is rapidly absorbed and metabolized, making it suitable for therapeutic applications.

ParameterValue
Bioavailability74%
Half-life1 hour

Case Study 3: Antimicrobial Activity

Research on the antimicrobial efficacy of this compound derivatives showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 16 to 32 µg/mL for Gram-positive bacteria, indicating potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl N-[2-(dimethylamino)ethyl]carbamate exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, a related compound demonstrated significant inhibitory effects against various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects

In a comparative study, compounds structurally similar to this compound were evaluated for their anti-inflammatory activity. The results indicated promising anti-inflammatory effects, with some derivatives showing inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Therapeutic Applications

Given its biological activities, this compound may find applications in various therapeutic areas:

  • Antibiotic Development : Due to its antimicrobial properties, this compound could be a lead structure for developing new antibiotics.
  • Anti-inflammatory Drugs : The anti-inflammatory effects suggest potential use in treating inflammatory diseases.
  • Cancer Therapy : Its cytotoxicity against cancer cells opens avenues for further research into its role in cancer therapy.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to this compound:

StudyFocusFindings
Benediktsdottir et al. (2021)Synthesis and Biological EvaluationIdentified promising anti-inflammatory activity in related compounds .
PMC5480262 (2017)Synthesis of Substituted Benzamido CompoundsDemonstrated significant antimicrobial activity against E. coli .
PubChem (2025)Chemical Properties and ToxicityReported on cytotoxic effects and potential therapeutic uses .

Preparation Methods

Methodology

This two-step approach, detailed in patent CN104086460B, involves:

  • Reductive amination : Reacting N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in toluene or benzene under acidic conditions (acetic acid or tosic acid, 0.5–2% w/w) at reflux (4–6 hours). Paraformaldehyde depolymerizes to formaldehyde, facilitating imine formation.

  • Reduction : Treating the intermediate 2-(N-isobutoxyformamido)ethyl isocyanide with sodium borohydride in tetrahydrofuran (THF) or dimethylformamide (DMF) at 20–30°C (3–5 hours).

Results

  • Step 1 : 62% yield (108 g from 160 g starting material).

  • Step 2 : 84–85% yield (146–148 g from 172 g intermediate).

  • Purity : >98% after column chromatography.

Advantages

  • Utilizes cost-effective paraformaldehyde instead of formaldehyde, reducing hazardous waste.

  • Sodium borohydride ensures selective reduction without over-reduction byproducts.

Boc Protection via Di-tert-Butyl Dicarbonate

Methodology

A standard Boc protection strategy employs di-tert-butyl dicarbonate (Boc₂O) with dimethylaminoethylamine in aqueous or organic media. Key conditions include:

  • Solvent : Water (with NaHCO₃) or acetonitrile (with DMAP).

  • Temperature : 0–25°C for 2–24 hours.

Results

  • Yield : 85–90% in acetonitrile with DMAP.

  • Purity : >95% after extraction and crystallization.

Advantages

  • High compatibility with acid-sensitive substrates.

  • Scalable for industrial production due to mild conditions.

Microwave-Assisted Protection

Methodology

Microwave irradiation accelerates Boc protection, as demonstrated for analogous amines. Conditions include:

  • Reagents : Boc₂O, dimethylaminoethylamine, DMAP.

  • Microwave Settings : 100–150°C for 10–30 minutes.

Results

  • Yield : 90–95% in reduced reaction time (30 minutes vs. 24 hours conventional).

  • Energy Efficiency : 50% reduction in thermal energy consumption.

Advantages

  • Ideal for time-sensitive or high-throughput syntheses.

  • Minimizes side reactions (e.g., urea formation).

Alternative Routes

Carbamate Transesterification

Reacting dimethylaminoethylamine with tert-butyl chloroformate in dichloromethane and triethylamine yields the product, albeit with lower efficiency (70–75%) due to competing hydrolysis.

Solid-Phase Synthesis

Used in peptide chemistry, this method immobilizes the amine on resin before Boc protection, achieving >90% purity but requiring specialized equipment.

Comparative Analysis of Methods

Method Yield Reaction Time Cost Scalability
Reductive Amination84%8–11 hoursLowHigh
Boc Protection90%2–24 hoursModerateHigh
Microwave-Assisted95%0.5 hoursHighModerate
Transesterification75%12 hoursLowLow

Industrial Applications

  • Pharmaceuticals : Key intermediate in Edoxaban synthesis, where it undergoes coupling with 5-chloropyridin-2-amine derivatives.

  • Peptide Chemistry : Protects amines during solid-phase peptide synthesis, enabling orthogonal deprotection with TFA .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[2-(dimethylamino)ethyl]carbamate, and how can intermediates be characterized?

  • Answer: A common method involves coupling tert-butyl carbamate with 2-(dimethylamino)ethylamine derivatives using activating agents like EDCI or DCC in anhydrous dichloromethane. For example, tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate was synthesized via reductive cyclization of a nitroaniline intermediate, achieving 77% yield after column chromatography . Intermediates are typically characterized using LCMS ([M-Boc+H]+ = 212) and NMR (e.g., δ 1.37 ppm for tert-butyl protons in CDCl₃) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ 1.3–1.4 ppm, carbamate carbonyl at ~155 ppm) .
  • LCMS: Monitors molecular ion peaks (e.g., [M+H]+ = 511.31) and fragmentation patterns .
  • IR Spectroscopy: Confirms carbamate C=O stretches (~1700 cm⁻¹) and amine N-H bends .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to moisture, as carbamates hydrolyze in acidic/basic conditions. Stability studies suggest decomposition above 40°C, with unknown exact decomposition products requiring TLC or HPLC monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this carbamate?

  • Answer: Key variables include:

  • Temperature: Lower temps (0–5°C) minimize side reactions during coupling steps .
  • Catalyst: Use DMAP to accelerate carbamate bond formation .
  • Solvent: Anhydrous THF or DMF improves solubility of intermediates .
  • Workflow: Implement inline LCMS or FTIR to monitor reaction progress in real time .
    • Example: A DEAD-mediated coupling achieved 68% yield by maintaining strict anhydrous conditions and using silica gel chromatography for purification .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Answer: Cross-validate with:

  • 2D NMR (COSY, HSQC): Assigns ambiguous proton/carbon signals (e.g., distinguishing overlapping ethylenic protons) .
  • X-ray Crystallography: Resolves stereochemical ambiguities; tert-butyl carbamate derivatives often form hydrogen-bonded networks in the solid state .
  • Computational Modeling: Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What computational methods are suitable for studying this compound’s reactivity or supramolecular interactions?

  • Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., carbamate C=O stability) .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DCM vs. water) to assess hydrolysis susceptibility .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes requiring carbamate inhibitors) .

Q. What mechanistic insights exist for the degradation pathways of this compound under varying pH conditions?

  • Answer: Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, leading to cleavage of the carbamate bond and tert-butyl alcohol release. Basic conditions induce nucleophilic attack by OH⁻, forming dimethylaminoethylamine and CO₂. Kinetic studies (HPLC monitoring) show pseudo-first-order degradation at pH < 3 or pH > 10 .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points)?

  • Answer:

  • Reproducibility Checks: Ensure identical purification methods (e.g., hexane/ethyl acetate recrystallization vs. column chromatography) .
  • DSC Analysis: Measure melting points dynamically to detect polymorphic transitions .
  • Collaborative Validation: Compare data with peer-reviewed studies (e.g., PubChem or ECHA entries) .

Methodological Notes

  • Safety: Use P95 respirators and nitrile gloves during synthesis; avoid inhalation of fine powders .
  • Data Reporting: Adopt IUPAC nomenclature and report yields with purity (e.g., "95% purity by HPLC") .
  • Ethical Compliance: Follow institutional guidelines for waste disposal (e.g., neutralization of carbamate hydrolysates) .

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